(3Z)-3-(3,4-dimethoxyphenyl)-4-(dimethylamino)but-3-en-2-one
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Overview
Description
(3Z)-3-(3,4-dimethoxyphenyl)-4-(dimethylamino)but-3-en-2-one is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-(3,4-dimethoxyphenyl)-4-(dimethylamino)but-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and dimethylamine.
Condensation Reaction: The key step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and a suitable enone precursor in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, or amines, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology
In biological research, the compound may be investigated for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
The compound could be explored as a lead compound in drug discovery programs, aiming to develop new therapeutic agents.
Industry
In the industrial sector, the compound may find applications in the synthesis of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism by which (3Z)-3-(3,4-dimethoxyphenyl)-4-(dimethylamino)but-3-en-2-one exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
(3Z)-3-(3,4-dimethoxyphenyl)-4-(methylamino)but-3-en-2-one: Similar structure with a methylamino group instead of a dimethylamino group.
(3Z)-3-(3,4-dimethoxyphenyl)-4-(ethylamino)but-3-en-2-one: Similar structure with an ethylamino group instead of a dimethylamino group.
Uniqueness
The presence of the dimethylamino group in (3Z)-3-(3,4-dimethoxyphenyl)-4-(dimethylamino)but-3-en-2-one may confer unique chemical and biological properties, such as increased lipophilicity or enhanced binding affinity to specific molecular targets.
Properties
IUPAC Name |
(Z)-3-(3,4-dimethoxyphenyl)-4-(dimethylamino)but-3-en-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(16)12(9-15(2)3)11-6-7-13(17-4)14(8-11)18-5/h6-9H,1-5H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDIIYHXPBYZPL-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CN(C)C)C1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\N(C)C)/C1=CC(=C(C=C1)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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